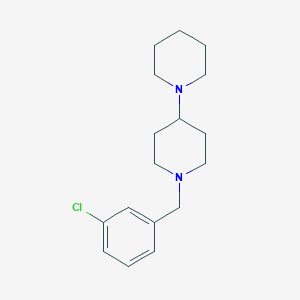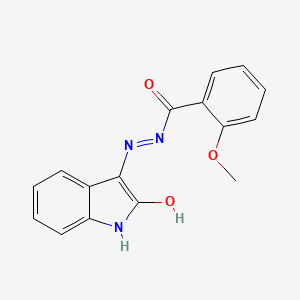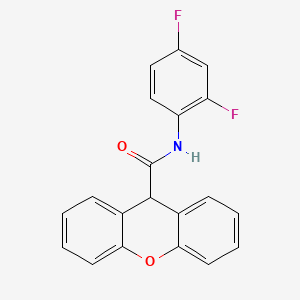![molecular formula C16H12ClN3O6 B5685143 2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5685143.png)
2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide, commonly referred to as CPH86, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This molecule belongs to the class of hydrazide derivatives and has been shown to exhibit promising biological activities.
作用機序
The mechanism of action of CPH86 is not fully understood. However, studies have shown that it exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. CPH86 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, CPH86 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that CPH86 exhibits significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, CPH86 has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. Furthermore, CPH86 has been shown to induce cell death in cancer cells by inhibiting the activity of certain signaling pathways involved in cell proliferation and survival.
実験室実験の利点と制限
One of the major advantages of CPH86 is its ability to exhibit significant biological effects at low concentrations. Additionally, CPH86 has been shown to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, the limitations of CPH86 include its poor solubility in water and its instability in acidic conditions.
将来の方向性
There are several potential future directions for the study of CPH86. One potential direction is the development of novel formulations of CPH86 that improve its solubility and stability. Additionally, further studies are needed to fully elucidate the mechanism of action of CPH86 and to identify its molecular targets. Furthermore, studies are needed to evaluate the potential of CPH86 as a therapeutic agent in animal models and clinical trials.
合成法
The synthesis of CPH86 involves the reaction of 2-chlorophenol with ethyl chloroacetate in the presence of sodium hydride to yield 2-(2-chlorophenoxy)acetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to obtain 2-(2-chlorophenoxy)acetohydrazide. The final step involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with the hydrazide to yield CPH86.
科学的研究の応用
CPH86 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, CPH86 has been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O6/c17-11-3-1-2-4-13(11)24-8-16(21)19-18-7-10-5-14-15(26-9-25-14)6-12(10)20(22)23/h1-7H,8-9H2,(H,19,21)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUKBPMPFWOVMX-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(azepan-1-ylacetyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5685069.png)
![4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5685083.png)
![[(2-hydroxyphenoxy)methyl]phenylphosphinic acid](/img/structure/B5685084.png)
![N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)

![3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5685118.png)

![(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5685128.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)



![6-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5685167.png)
![5,7-dimethyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5685182.png)